Site Occupancy at the Critical α1-87 Cross-Linking Locus: GGHL Dominates Over GHL
At the α1(I) Lys‑87 residue, the primary helical cross‑linking site in type I collagen, GG‑Hyl exhibits a site occupancy of 81.7% ± 1.9% in non‑neoplastic canine mammary tissue, compared to only 18.3% ± 1.9% for G‑Hyl [1]. This near 4.5‑fold predominance of the disaccharide form at this locus is conserved across species and tissue types, underscoring the functional necessity of GGHL for proper cross‑link formation.
| Evidence Dimension | Site occupancy at α1(I) Lys‑87 residue |
|---|---|
| Target Compound Data | GG‑Hyl: 81.7% ± 1.9% |
| Comparator Or Baseline | G‑Hyl: 18.3% ± 1.9% |
| Quantified Difference | GG‑Hyl occupancy is 4.5‑fold greater than G‑Hyl |
| Conditions | Type I collagen from canine mammary tissue; nanoscale LC‑HR MS/MS analysis of non‑cross‑linked peptides |
Why This Matters
Procuring GGHL rather than GHL is mandatory for accurate quantitation of glycosylation at the most functionally critical cross‑linking site in type I collagen.
- [1] Table 2: Summary of site-specific modification analysis by mass spectrometry of non-cross-linked, hydroxylated and glycosylated residues in the triple helical domain of type I collagen from canine non-neoplastic and neoplastic mammary tissue samples. Sci Rep. 2021;11:87380. View Source
